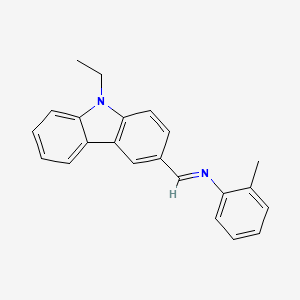![molecular formula C13H8BrIN2O3 B11538759 4-Bromo-2-iodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol](/img/structure/B11538759.png)
4-Bromo-2-iodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-iodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol is a complex organic compound characterized by its unique structure, which includes bromine, iodine, and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-iodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-iodophenol and 4-nitrobenzaldehyde.
Formation of Schiff Base: The key step involves the condensation of 4-bromo-2-iodophenol with 4-nitrobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the Schiff base.
Reaction Conditions: The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol. The mixture is heated for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-iodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium azide or potassium cyanide in DMF (dimethylformamide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) under atmospheric pressure.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Formation of azido or cyano derivatives.
Reduction: Conversion to 4-amino-2-iodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol.
Oxidation: Formation of quinone derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 4-Bromo-2-iodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibitors. The presence of the nitrophenyl group suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Research is ongoing to explore its potential as a lead compound for new therapeutic agents.
Industry
In the material science industry, this compound can be used in the development of novel polymers and advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-iodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol is largely dependent on its interaction with molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the Schiff base structure allows for coordination with metal ions. These interactions can modulate enzyme activity or disrupt cellular processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-iodo-6-[(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl]phenol
- 4-Bromo-2-iodo-6-[(E)-[(3-nitrophenyl)imino]methyl]phenol
- 4-Bromo-2-iodo-6-[(E)-[(4-methoxyphenyl)imino]methyl]phenol
Uniqueness
Compared to similar compounds, 4-Bromo-2-iodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol is unique due to the specific positioning of the nitrophenyl group, which can significantly influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C13H8BrIN2O3 |
|---|---|
Poids moléculaire |
447.02 g/mol |
Nom IUPAC |
4-bromo-2-iodo-6-[(4-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H8BrIN2O3/c14-9-5-8(13(18)12(15)6-9)7-16-10-1-3-11(4-2-10)17(19)20/h1-7,18H |
Clé InChI |
MEPGFXSCMACINL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)Br)I)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({N'-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11538679.png)
![(3Z)-3-[(2-hydroxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11538680.png)
![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methoxybenzoate](/img/structure/B11538681.png)

![(2E)-1-(4-nitrophenyl)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B11538691.png)

![[2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B11538699.png)
![2,4-dichloro-6-[(E)-{[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11538701.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11538717.png)
![O-{4-[(4-methylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11538729.png)
![N-Benzyl-2-[N-(2,4-dichlorophenyl)benzenesulfonamido]acetamide](/img/structure/B11538735.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11538741.png)
![(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B11538752.png)
![4-bromo-2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11538766.png)
